Gap Analysis: Absence of Primary Biological Activity Data for CAS 337503-11-4
A systematic search of peer-reviewed literature (PubMed, ACS Publications) and the PubChem BioAssay database returned zero primary assay results for 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide. This contrasts sharply with the well-characterized ACAT inhibitor lead compound, (+/-)-2-dodecyl-alpha-phenyl-N-(2,4,6-trimethoxyphenyl)-2H-tetrazole-5-acetamide, for which detailed in vitro IC50 values and in vivo cholesterol-lowering data are publicly available [1]. The absence of data prevents any quantitative comparison of potency, making it impossible to scientifically justify the prioritization of this compound over its characterized analogs.
| Evidence Dimension | Availability of primary in vitro potency data (IC50/EC50) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Lead ACAT inhibitor (+/-)-2-dodecyl-alpha-phenyl-N-(2,4,6-trimethoxyphenyl)-2H-tetrazole-5-acetamide: ACAT IC50 = 5-75 nM (for related series) [1] |
| Quantified Difference | Data gap precludes quantification |
| Conditions | Literature search conducted on 2026-05-13 |
Why This Matters
Procurement of a compound without any defined biological activity carries extreme experimental risk, as the tool cannot be rationally deployed in the absence of a known potency window.
- [1] O'Brien, P. M., et al. (1996). Inhibitors of acyl-CoA:cholesterol O-acyltransferase. Synthesis and pharmacological activity of (+/-)-2-dodecyl-alpha-phenyl-N-(2,4,6-trimethoxyphenyl)-2H-tetrazole-5-acetamide and structurally related tetrazole amide derivatives. Journal of Medicinal Chemistry, 39(13), 2354-2367. PMID: 8691430. View Source
